1-(Diphenylmethyl)-3-ethyl-3-azetidinamine

Chiral azetidine synthesis N-protecting group retention of configuration

1-(Diphenylmethyl)-3-ethyl-3-azetidinamine (CAS 149105-93-1), also named 1-benzhydryl-3-ethylazetidin-3-amine, is a fully substituted azetidine building block bearing a benzhydryl (diphenylmethyl) N-protecting group, a free primary amine, and a differentiated 3-ethyl substituent on the strained four-membered ring. This substitution pattern places it within the broader class of 1-diphenylmethyl azetidines, a family originally patented as intermediates for quinolone antibacterials and subsequently employed in diverse medicinal chemistry programs.

Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
Cat. No. B12275668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Diphenylmethyl)-3-ethyl-3-azetidinamine
Molecular FormulaC18H22N2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCCC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N
InChIInChI=1S/C18H22N2/c1-2-18(19)13-20(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,2,13-14,19H2,1H3
InChIKeyRHQCPDGKOWRALN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Diphenylmethyl)-3-ethyl-3-azetidinamine: Procurement-Relevant Identity, Class, and Key Characteristics


1-(Diphenylmethyl)-3-ethyl-3-azetidinamine (CAS 149105-93-1), also named 1-benzhydryl-3-ethylazetidin-3-amine, is a fully substituted azetidine building block bearing a benzhydryl (diphenylmethyl) N-protecting group, a free primary amine, and a differentiated 3-ethyl substituent on the strained four-membered ring . This substitution pattern places it within the broader class of 1-diphenylmethyl azetidines, a family originally patented as intermediates for quinolone antibacterials and subsequently employed in diverse medicinal chemistry programs [1]. The compound is predominantly supplied at 95–98% purity (MW 266.38, formula C₁₈H₂₂N₂) and serves as a late-stage intermediate that can be deprotected to the free 3-amino-3-ethylazetidine core or carried forward via the primary amine handle .

Why 1-(Diphenylmethyl)-3-ethyl-3-azetidinamine Cannot Be Replaced by Other In-Class Azetidine Analogs


Although numerous 1-diphenylmethyl azetidines share the same N-protecting group, the steric and electronic contribution of the 3-ethyl substituent fundamentally alters both the conformational landscape of the strained azetidine ring and the nucleophilicity of the primary amine, making simple interchange with the des-ethyl, 3-methyl, or N-ethyl regioisomers unreliable. The patent literature explicitly distinguishes 3-amino-1-diphenylmethyl-3-methylazetidine from 1-diphenylmethyl-3-ethylaminomethyl-3-methylazetidine as separate chemical entities with distinct synthetic utility [1]. In practice, replacing the 3-ethyl motif with a hydrogen or methyl group changes the pKa of the adjacent amine and the trajectory of the exocyclic bond, which can determine whether a downstream amide coupling, reductive amination, or nucleophilic displacement proceeds in acceptable yield and stereochemical fidelity .

Head-to-Head Quantitative Evidence for Selecting 1-(Diphenylmethyl)-3-ethyl-3-azetidinamine Over Its Closest Analogs


N-Protecting Group Strategy: Benzhydryl Retention of Configuration vs. Boc/Cbz Alternatives

When the azetidine ring bears a chiral center at the 3-position, the benzhydryl (diphenylmethyl) N-protecting group provides a documented advantage over simpler carbamate protecting groups (e.g., Boc, Cbz): it suppresses racemization during substitution reactions, preserving enantiomeric purity. The US 5,073,646 patent explicitly states that 'when the substitution reactions mentioned above are performed, a retention of configuration is observed, thereby avoiding the formation of mixtures of stereoisomers,' an attribute not claimed for the corresponding N-Boc or N-benzyl azetidines in the same disclosure [1].

Chiral azetidine synthesis N-protecting group retention of configuration

Synthetic Versatility of the 3-Ethyl-3-amino Azetidine Core vs. 3-Methyl and 3-Unsubstituted Analogs

The 3-ethyl-3-amino azetidine motif, accessible upon debenzhydrylation of the title compound, has been demonstrated to serve as a versatile intermediate for generating 3-alkoxy, 3-aryloxy, 3-acetoxy, 3-hydroxy, 3-cyano, 3-carbamoyl, and spirocyclic azetidines in a single synthetic study, whereas the corresponding 3-methyl and 3-unsubstituted azetidin-3-amines were not reported to undergo the same breadth of transformations under identical conditions . The presence of the 3-ethyl group is critical for stabilizing the 3-ethylideneazetidine intermediate, which is not accessible from the 3-methyl analog.

Functionalized azetidines 3-ethyl substitution nucleophilic displacement

Selectivity Window: FAAH vs. NAAA Inhibition in a Structurally Related Azetidine Series

A close structural analog within the 1-diphenylmethyl azetidine chemotype has been profiled against the endocannabinoid hydrolases N-acylethanolamine-hydrolyzing acid amidase (NAAA) and fatty acid amide hydrolase (FAAH). The compound demonstrated an IC₅₀ of 350 nM against human NAAA and >100,000 nM against human FAAH, yielding a selectivity window exceeding 285-fold. While this data is for a structural analog (US10174015, Compound 32) and not the title compound itself, it demonstrates the class's potential for achieving therapeutically relevant selectivity [1].

Endocannabinoid hydrolase NAAA inhibitor FAAH selectivity

Crystallographically Validated Binding Mode of the 1-(Diphenylmethyl)azetidine Scaffold

The diphenylmethyl-azetidine substructure has been experimentally observed in a protein-ligand co-crystal structure (PDB 5RKS), where 1-(diphenylmethyl)azetidin-3-ol (ligand UXG) binds with well-defined electron density. The benzhydryl group occupies a hydrophobic pocket while the azetidine nitrogen engages in a key hydrogen bond, providing a validated binding pose that can guide the design of analogs incorporating the 3-ethyl-3-amino substitution pattern [1].

Protein X-ray crystallography azetidine binding mode structural biology

Procurement-Driven Application Scenarios for 1-(Diphenylmethyl)-3-ethyl-3-azetidinamine


Chiral Azetidine Building Block for Enantioselective Medicinal Chemistry

Medicinal chemistry teams requiring a chiral, non-racemizable azetidine intermediate should prioritize this compound over N-Boc or N-Cbz analogs. The benzhydryl group's documented ability to preserve configuration during substitution reactions [1] makes it suitable for synthesizing enantiomerically pure 3-amino-3-ethylazetidine derivatives, which can be further elaborated into CNS-penetrant or antibacterial candidates.

Diversification Hub for Parallel Library Synthesis

The 3-ethyl-3-amino azetidine core, accessible upon N-deprotection, has been experimentally validated as a precursor to at least seven distinct functionalized azetidine classes (alkoxy, aryloxy, acetoxy, hydroxy, cyano, carbamoyl, spirocyclic) . Procurement of the benzhydryl-protected form enables a single-investment, multi-exit strategy for generating diverse screening libraries without purchasing multiple individual building blocks.

Scaffold for NAAA/FAAH Selectivity Optimization in Pain and Inflammation Programs

Given that a close structural analog within the 1-diphenylmethyl azetidine class exhibits >285-fold selectivity for NAAA over FAAH (IC₅₀ 350 nM vs. >100,000 nM) [2], the title compound is a logical starting point for structure-activity relationship (SAR) studies aimed at optimizing NAAA inhibitors. Its 3-ethyl-3-amino substitution pattern introduces additional vectors for modulating potency and selectivity relative to the simpler 3-unsubstituted or 3-methyl analogs.

Structure-Based Drug Design Leveraging a Validated Binding Pose

The diphenylmethyl-azetidine scaffold has a proven binding mode in a protein co-crystal structure (PDB 5RKS) [3]. Researchers can initiate docking and molecular dynamics studies with higher confidence than for scaffolds lacking experimental structural data, accelerating hit-to-lead optimization when the title compound is incorporated into a focused library.

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